

# Evaluating the effectiveness of different ligands for curium separation in nitrate media

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## A Comparative Guide to Ligands for Curium Separation in Nitrate Media

The separation of curium (Cm) from other chemically similar elements, particularly americium (Am) and the lanthanides (Ln), is a critical and challenging task in the partitioning and transmutation (P&T) strategy for advanced nuclear fuel cycles. The selection of an appropriate ligand is paramount for an efficient and selective separation process. This guide provides a comparative evaluation of different ligands—both lipophilic and hydrophilic—investigated for curium separation in nitrate media, supported by experimental data.

## **Overview of Separation Strategies**

Two primary strategies employing specialized ligands are prevalent for the separation of trivalent actinides like curium in nitrate media:

- Direct Selective Extraction: This approach utilizes a lipophilic ligand dissolved in an organic diluent to selectively extract certain actinides directly from the aqueous phase containing a mixture of elements.
- Selective Stripping (Masking): This method involves a multi-step process. First, a non-selective lipophilic extractant, such as N,N,N',N'-tetraoctyl diglycolamide (TODGA), co-extracts all trivalent actinides and lanthanides into the organic phase. Subsequently, a hydrophilic ligand (also known as a masking or stripping agent) in a fresh aqueous phase is



used to selectively complex and strip (back-extract) specific actinides from the loaded organic phase.

This guide evaluates the performance of the lipophilic ligand CyMe4BTPhen and the hydrophilic ligands SO3-Ph-BTP, SO3-Ph-BTBP, and Phen-2DIBA.

## **Performance Comparison of Ligands**

The effectiveness of these ligands is assessed based on their separation factors (SF), which quantify the selectivity of the separation between two elements. The Cm/Am separation factor (SFCm/Am) is particularly important due to the chemical similarity of these adjacent actinides.



Ligand	Туре	Role	Key Performance Metrics	Experimental Conditions
CyMe4BTPhen	Lipophilic	Direct Extractant	SFAm/Cm: up to 7.9 (non- equilibrium)[1][2] [3][4]; SFAm/Cm: 3.1–3.9 (equilibrium)[1]; SFAm/Eu: ≥ 3000[1]	Organic Phase:  0.01 mol L <sup>-1</sup> CyMe4BTPhen in Aliquat-336 nitrate or 1- octanol. Aqueous Phase: 1 mol L <sup>-1</sup> HNO3.[1]
SO3-Ph-BTBP	Hydrophilic	Stripping Agent	SFCm/Am: ~2.5[3]	Used with TODGA as the primary extractant. Stripping from a loaded organic phase.[3]
SO3-Ph-BTP	Hydrophilic	Stripping Agent	Higher stability constant for Cm(III) complexes than Am(III) complexes, suggesting selectivity for Cm retention in the aqueous phase during stripping. (logβ2(Cm) = 9.3 vs. logβ2(Am) = 7.67)[5]	Used with TODGA as the primary extractant.[5]
Phen-2DIBA	Hydrophilic	Stripping Agent	SFCm/Am: 4.4[6] [7]	Organic Phase: 0.05 M TODGA in dodecane.



Aqueous Phase: 5 mM Phen-2DIBA in 1.5 M HNO3.[7]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for solvent extraction using the discussed ligands.

### **Protocol 1: Direct Extraction with CyMe4BTPhen**

This protocol describes a typical batch solvent extraction experiment for evaluating the direct extraction of curium and americium using a lipophilic ligand.

- Organic Phase Preparation: Prepare a 0.01 mol L<sup>-1</sup> solution of CyMe4BTPhen in a suitable organic diluent (e.g., 1-octanol or Aliquat-336 nitrate).
- Aqueous Phase Preparation: Prepare an aqueous feed solution containing known concentrations of <sup>244</sup>Cm, <sup>241</sup>Am, and other relevant ions (e.g., <sup>152</sup>Eu as a lanthanide simulant) in nitric acid of a desired concentration (e.g., 1 mol L<sup>-1</sup> HNO<sub>3</sub>).
- Solvent Extraction:
  - In a centrifuge tube, mix equal volumes of the organic and aqueous phases (e.g., 1 mL of each).
  - Agitate the mixture vigorously for a specified contact time (e.g., ranging from 5 minutes to several hours to study kinetic effects) at a constant temperature (e.g., 22 °C)[4].
  - Centrifuge the mixture to ensure complete phase separation.
- Analysis:
  - Carefully separate the aqueous and organic phases.
  - Determine the concentrations of the radionuclides in both phases using appropriate analytical techniques (e.g., alpha and gamma spectroscopy)[3].



#### • Data Calculation:

- Calculate the distribution ratio (D) for each metal ion as the ratio of its concentration in the organic phase to its concentration in the aqueous phase.
- Calculate the separation factor (SF) between two metal ions (e.g., SFAm/Cm) as the ratio of their distribution ratios (D<sub>am</sub> / D<sub>em</sub>).

# Protocol 2: Selective Stripping with a Hydrophilic Ligand (e.g., SO3-Ph-BTBP)

This protocol outlines a typical experiment for evaluating the selective stripping of americium from a loaded organic phase containing curium and lanthanides.

- Organic Phase Loading:
  - Prepare an organic solution of a primary extractant (e.g., 0.2 mol L<sup>-1</sup> TODGA in an aliphatic diluent).
  - Contact this organic phase with a highly acidic aqueous solution (e.g., 3 mol L<sup>-1</sup> HNO₃)
     containing high concentrations of Am(III), Cm(III), and Ln(III) to co-extract these metal ions
     into the organic phase.
  - Separate the loaded organic phase.
- Aqueous Stripping Phase Preparation: Prepare an aqueous stripping solution containing the hydrophilic ligand (e.g., 20 mmol L<sup>-1</sup> SO<sub>3</sub>-Ph-BTBP) in a nitric acid solution of a specific concentration (e.g., 0.5 mol L<sup>-1</sup> HNO<sub>3</sub>)[8].
- Selective Stripping:
  - Mix equal volumes of the loaded organic phase and the aqueous stripping phase.
  - Agitate the mixture for a sufficient time to reach equilibrium (e.g., 90 minutes) at a constant temperature[6].
  - Centrifuge to separate the phases.



#### • Analysis:

 Separate the phases and measure the radionuclide concentrations in each phase as described in Protocol 1.

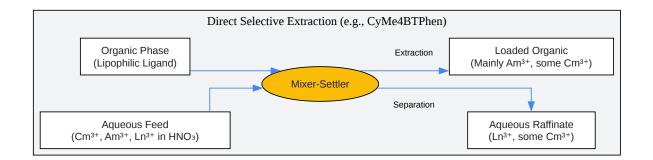
#### Data Calculation:

Calculate the distribution ratios and separation factors as described previously. In this
case, a higher distribution ratio for curium and a lower one for americium would indicate
successful selective stripping of americium, resulting in a SFCm/Am > 1.

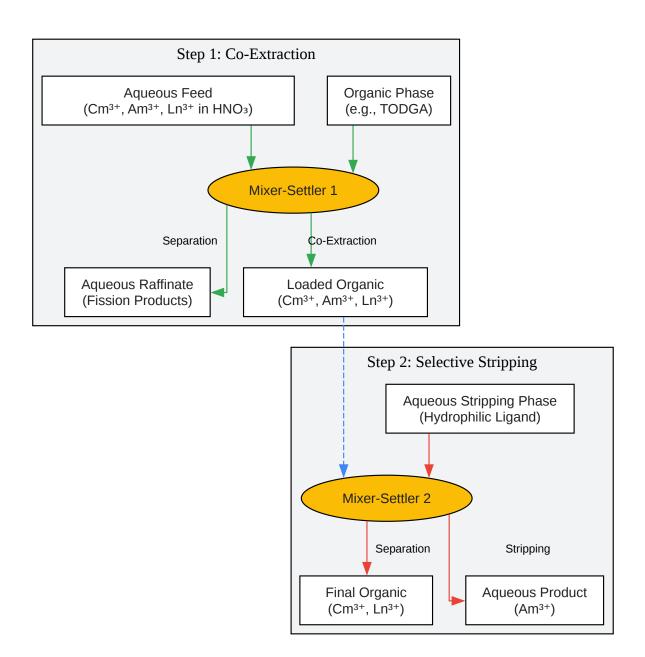
## **Visualizing the Separation Process**

The following diagrams illustrate the conceptual workflows for the two main separation strategies discussed.









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